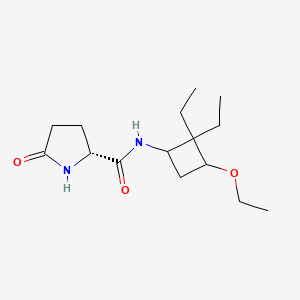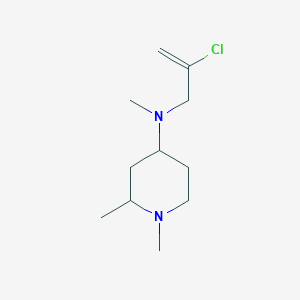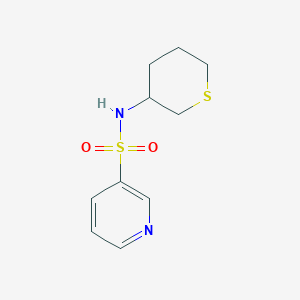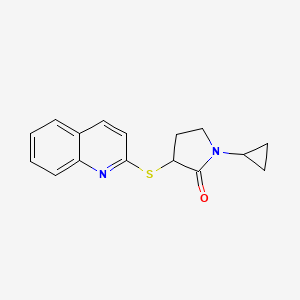
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that belongs to the class of pyrrolidinone derivatives, which possess a wide range of biological activities.
作用機序
The mechanism of action of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs). These enzymes and proteins play important roles in various cellular processes, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one in lab experiments is its well-established synthesis method. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are numerous future directions for the study of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one. One potential direction is the development of novel analogs of this compound with improved efficacy and bioavailability. Additionally, this compound could be studied further for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, this compound could be used as a tool in chemical biology and drug discovery to identify new targets and develop novel therapeutics.
In conclusion, 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one is a synthetic compound that possesses various biological activities and potential applications in various fields of research. Its synthesis method is well-established, and it has been extensively studied for its potential use as a therapeutic agent and tool in chemical biology and drug discovery. Further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis method of 1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one involves the reaction of 2-chloro-3-cyclopropylquinoline with thiourea in the presence of a base. The reaction yields 1-Cyclopropyl-3-quinolin-2-ylthiourea, which is then treated with ethyl chloroformate to give the final product. The synthesis of this compound has been reported in various research articles, and it is a well-established method.
科学的研究の応用
1-Cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one has been extensively studied for its potential applications in various fields of research. It has been reported to possess anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a tool in chemical biology and drug discovery.
特性
IUPAC Name |
1-cyclopropyl-3-quinolin-2-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16-14(9-10-18(16)12-6-7-12)20-15-8-5-11-3-1-2-4-13(11)17-15/h1-5,8,12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBTJQAEBYDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


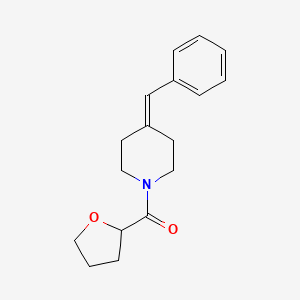



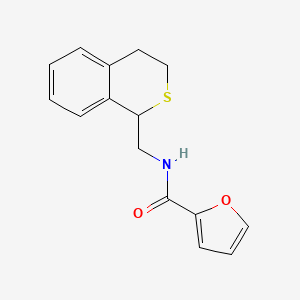
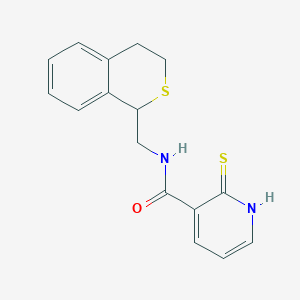


![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
